molecular formula C26H27N5O4 B2432086 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105213-10-2

3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2432086
CAS No.: 1105213-10-2
M. Wt: 473.533
InChI Key: XDHGQWNPCGKZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a piperazine ring and a pyrimido[5,4-b]indole core, making it an interesting subject for scientific research.

Properties

IUPAC Name

3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-17-2-4-20-19(12-17)24-25(28-20)26(33)31(15-27-24)7-6-23(32)30-10-8-29(9-11-30)14-18-3-5-21-22(13-18)35-16-34-21/h2-5,12-13,15,28H,6-11,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHGQWNPCGKZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzo[d][1,3]dioxole moiety, which is then coupled with a piperazine derivative. The final step involves the formation of the pyrimido[5,4-b]indole core through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. For instance, it may bind to dopamine receptors, modulating their activity and affecting neurotransmitter release . Additionally, the compound can induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase .

Biological Activity

The compound 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of the benzodioxole moiety is particularly significant as it is known for various pharmacological effects. The piperazine ring enhances the compound's ability to interact with biological targets.

The biological activity of the compound can be attributed to its interaction with specific molecular targets:

  • Microtubule Disruption : The compound has been shown to interfere with microtubule dynamics by binding to tubulin proteins. This disruption leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.
  • Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator of neurotransmitter receptors, particularly GABA receptors. This modulation can influence neuronal excitability and has implications for treating neurological disorders .
  • Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes or obesity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
Antimicrobial ActivityInhibits growth of specific bacteria and fungi
GABAergic ActivityModulates GABA receptor function
Enzyme InhibitionInhibits α-glucosidase

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Studies : In vitro studies demonstrated that the compound significantly reduced viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, one study reported an IC50 value indicating potent cytotoxicity against breast cancer cells.
  • Neuropharmacological Effects : Research investigating the compound's effects on GABA receptors found that it enhances GABA-induced chloride currents, suggesting potential applications in anxiety disorders .
  • Enzyme Activity : A recent study evaluated the inhibition of α-glucosidase by derivatives of this compound, showing promising results in reducing glucose absorption and highlighting its potential for diabetes management.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including condensation, cyclization, and functional group coupling. Key steps include:

  • Piperazine-Benzodioxole Coupling : React 4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine with a propionyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the 3-oxopropyl intermediate.
  • Pyrimidoindole Core Formation : Use a cyclization reaction between the intermediate and 8-methyl-pyrimido[5,4-b]indole precursors, employing catalysts like Pd(PPh₃)₄ for cross-coupling efficiency.
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature gradients (e.g., reflux for cyclization) to improve yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm to assess purity (>95% required for biological assays).
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions, particularly the benzodioxole methylene (δ 4.8–5.2 ppm) and piperazine protons (δ 2.5–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate the molecular ion peak (expected m/z ~550–560 Da) .

Q. How can computational tools predict the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina with PDB structures of target proteins (e.g., kinases, GPCRs). Input the compound’s SMILES (e.g., derived from PubChem data) to model binding poses.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding SAR studies.
  • ADMET Prediction : Tools like SwissADME assess metabolic stability and permeability .

Advanced Research Questions

Q. What strategies elucidate the structure-activity relationship (SAR) of the benzodioxole and piperazine moieties?

  • Analog Synthesis : Replace the benzodioxole with substituted aryl groups (e.g., fluorophenyl) or modify the piperazine N-methylation.
  • In Vitro Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to identify critical substituents.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., using X-ray data from similar complexes) to map binding interactions .

Q. How to design in vitro assays for evaluating enzymatic inhibition in disease pathways?

  • Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., PI3K or MAPK). Pre-incubate the compound (1–100 µM) with ATP and substrate, then quantify residual kinase activity.
  • Cell-Based Assays : Treat cancer cell lines (e.g., HeLa or A549) with the compound (72 hr exposure) and measure viability via MTT or CellTiter-Glo®. Include controls for off-target effects (e.g., siRNA knockdown of target genes) .

Q. How to resolve discrepancies in biological activity across experimental models?

  • Model Standardization : Use isogenic cell lines or primary cells from the same donor to reduce variability.
  • Pharmacokinetic Profiling : Compare compound stability in different media (e.g., serum-free vs. 10% FBS) to explain divergent results.
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values in ≥3 independent replicates to identify outliers .

Q. What methodologies assess metabolic stability in hepatic microsomal assays?

  • Incubation Protocol : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using the formula t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the elimination rate constant.
  • Interpretation : t₁/₂ > 30 min suggests favorable metabolic stability for further development .

Q. How to develop structure-based pharmacophore models for analog synthesis?

  • Target Alignment : Align the compound’s 3D structure (from DFT-optimized geometry) with active conformations of known inhibitors.
  • Feature Mapping : Identify hydrogen bond donors/acceptors (e.g., pyrimidoindole carbonyl) and hydrophobic regions (e.g., benzodioxole) as pharmacophore anchors.
  • Virtual Screening : Use ZINC or Enamine libraries to prioritize analogs with matched features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.